3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
Overview
Description
Molecular Structure Analysis
O \ C / \ S CH3 / \ N C / \ H O \ C / \ N CH3 / \ O C / \ H O
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Potential reactions include alkylation, acylation, and cyclization. Researchers have explored various synthetic approaches to modify the quinazolinone scaffold .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- A novel synthesis method for 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid and related compounds has been developed, focusing on eco-friendly solvents and green conditions (Reddy, Naidu, & Dubey, 2012).
Analytical Methods for Quality Control
- Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been used for quality control of active pharmaceutical ingredients related to 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid (Zubkov et al., 2016).
Potential for Antimicrobial Drug Creation
- Compounds similar to 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid have been identified as prospective scaffolds for creating antimicrobial drugs (Zubkov et al., 2016).
Synthesis for Potential Diuretic Agents
- Synthesis of anilides of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid has been explored, with a focus on potential diuretic agents (Zicāne et al., 2012).
Antioxidant Activity in Lubricating Oils
- Derivatives of this compound have shown promising antioxidant activity in lubricating oils, contributing to corrosion inhibition and oil stability (Habib, Hassan, & El‐Mekabaty, 2014).
properties
IUPAC Name |
3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(16)5-6-18-7-10-13-9-4-2-1-3-8(9)12(17)14-10/h1-4H,5-7H2,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBOFHHRHHYAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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